molecular formula C10H11BrO2 B13146619 1-(5-Bromo-2-methoxyphenyl)propan-1-one CAS No. 502924-41-6

1-(5-Bromo-2-methoxyphenyl)propan-1-one

Cat. No.: B13146619
CAS No.: 502924-41-6
M. Wt: 243.10 g/mol
InChI Key: DBRQHOMKSSHGQW-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H11BrO2 It is a brominated derivative of 2-methoxypropiophenone and is used in various chemical synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-methoxyphenyl)propan-1-one can be synthesized through several methods. One common method involves the bromination of 2-methoxypropiophenone using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. This process involves the formation of a positively charged intermediate, followed by the removal of a proton to yield the substituted product .

Comparison with Similar Compounds

  • 2-Bromo-1-(4-methoxyphenyl)propan-1-one
  • 1-(2-Methoxyphenyl)propan-1-one
  • 1-(4-Methoxyphenyl)propan-1-one

Uniqueness: 1-(5-Bromo-2-methoxyphenyl)propan-1-one is unique due to the specific positioning of the bromine and methoxy groups on the aromatic ringCompared to similar compounds, it may exhibit different biological activities and reactivity patterns, making it valuable for targeted research and synthesis .

Properties

CAS No.

502924-41-6

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-(5-bromo-2-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H11BrO2/c1-3-9(12)8-6-7(11)4-5-10(8)13-2/h4-6H,3H2,1-2H3

InChI Key

DBRQHOMKSSHGQW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Br)OC

Origin of Product

United States

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